molecular formula C11H13BrN2O2S2 B2450295 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea CAS No. 443652-93-5

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea

Cat. No.: B2450295
CAS No.: 443652-93-5
M. Wt: 349.26
InChI Key: FLMMXURRLCBHPV-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a synthetic organic compound characterized by the presence of a bromophenyl group and a dioxidotetrahydrothiophenyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea typically involves the reaction of 3-bromophenyl isothiocyanate with 3-mercapto-1,1-dioxidotetrahydrothiophene. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and thiourea moieties can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea: Similar structure with a chlorine atom instead of bromine.

    1-(3-Methylphenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea: Similar structure with a methyl group instead of bromine.

    1-(3-Nitrophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea: Similar structure with a nitro group instead of bromine.

Uniqueness

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the dioxidotetrahydrothiophenyl group provides stability and specific electronic properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(1,1-dioxothiolan-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2S2/c12-8-2-1-3-9(6-8)13-11(17)14-10-4-5-18(15,16)7-10/h1-3,6,10H,4-5,7H2,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMMXURRLCBHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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